molecular formula C9H11NO B12992689 (s)-Isochroman-4-amine

(s)-Isochroman-4-amine

Cat. No.: B12992689
M. Wt: 149.19 g/mol
InChI Key: BDYWBOBBXXDXHU-SECBINFHSA-N
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Description

(S)-Isochroman-4-amine is an organic compound characterized by its isochroman ring structure with an amine group attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Isochroman-4-amine typically involves the following steps:

    Starting Material: The synthesis often begins with isochroman, a bicyclic compound.

    Functionalization: The isochroman undergoes functionalization to introduce the amine group at the fourth position. This can be achieved through various methods, including:

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the reduction steps.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-Isochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Using alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-Isochroman-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-Isochroman-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, enzyme inhibition, or signal transduction.

Comparison with Similar Compounds

    Isochroman-4-amine: The non-chiral version of the compound.

    Isochroman-4-carboxylic acid: A structurally related compound with a carboxylic acid group.

    Isochroman-4-ol: An alcohol derivative of isochroman.

Uniqueness: (S)-Isochroman-4-amine stands out due to its chiral nature, which can impart specific stereochemical properties and biological activities not observed in its non-chiral counterparts.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(4S)-3,4-dihydro-1H-isochromen-4-amine

InChI

InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m1/s1

InChI Key

BDYWBOBBXXDXHU-SECBINFHSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2CO1)N

Canonical SMILES

C1C(C2=CC=CC=C2CO1)N

Origin of Product

United States

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